molecular formula C19H26N2O B2760851 2-{[4-(Diethylamino)benzyl]amino}-1-phenylethanol CAS No. 880810-13-9

2-{[4-(Diethylamino)benzyl]amino}-1-phenylethanol

Cat. No.: B2760851
CAS No.: 880810-13-9
M. Wt: 298.43
InChI Key: OVKOBLMISUALPP-UHFFFAOYSA-N
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Description

Historical Development of Amino Alcohol Research

Amino alcohols have served as critical structural motifs in organic chemistry since the early 20th century. The foundational work of Sakami and Toennies in 1942 demonstrated the chemoselective O-acylation of hydroxyamino acids using acetic anhydride under acidic conditions, establishing reactivity principles that later extended to amino alcohols. Their observation that acidity favors O-acylation over N-acylation informed subsequent methodologies for derivatizing compounds containing both amine and alcohol functionalities.

By the 1950s, researchers like Bretschneider adapted these principles to amino alcohols such as ephedrine and synephrine, employing acetyl chloride in HCl-saturated glacial acetic acid for selective O-acetylation. These early studies revealed the delicate balance between solvent systems, protonation states, and steric effects in controlling acylation outcomes. The 1970s saw further refinements, including the use of acyl bromides in anhydrous trifluoroacetic acid for gram-scale O-acylation of catecholamines, while asymmetric organocatalysis emerged in the 21st century as a transformative approach for enantioselective amino alcohol synthesis.

Evolution of Diethylaminobenzyl Derivatives in Pharmaceutical Science

Diethylaminobenzyl-containing compounds gained prominence through their electronic modulation capabilities. The diethylamino group’s strong electron-donating character enhances aromatic ring nucleophilicity, making it valuable in drug design for target engagement. While not directly studied in the provided literature, structural analogs like 4-(2-hydroxy-3-(diphenylamino)propyl)-2-methoxyphenol demonstrate how diethylaminobenzyl groups may influence bioactivity through heme polymerization inhibition mechanisms.

Table 1: Key Pharmaceutical Applications of Diethylaminobenzyl Derivatives

Derivative Class Target Pathway Mechanism Reference
Aryl amino alcohols Plasmodium falciparum Heme polymerization inhibition
Catecholamine analogs Adrenergic receptors Receptor agonism/antagonism
β-Amino alcohol derivatives Oxidative deamination Biocatalytic resolution

The integration of diethylaminobenzyl moieties into amino alcohol frameworks likely enhances membrane permeability due to increased lipophilicity, a strategy observed in antimalarial aryl amino alcohol derivatives. Modern synthetic approaches combine microwave-assisted epoxide ring-opening with engineered enzymes like β-amino alcohol dehydrogenases (β-AADHs) for stereocontrol.

Theoretical Significance in Medicinal Chemistry

The compound’s structure combines three pharmacophoric elements:

  • Diethylaminobenzyl group : Provides electron-rich aromaticity for π-π stacking with protein targets
  • Ethanolamine backbone : Enables hydrogen bonding via hydroxyl and amine groups
  • Phenethyl moiety : Enhances hydrophobic interactions

Computational docking studies of analogous compounds suggest that the diethylamino group’s conformation influences binding to enzymes like plasmepsin II. Molecular dynamics simulations indicate that the ethanolamine spacer allows optimal positioning of aromatic groups in target active sites, as demonstrated in heme polymerization inhibition assays.

Table 2: Hypothesized Structure-Activity Relationships

Structural Feature Proposed Role in Bioactivity
Diethylaminobenzyl group Enhances target affinity via charge transfer
Secondary amine Facilitates protonation at physiological pH
Phenethyl hydroxyl Participates in hydrogen-bond networks

Current Research Landscape and Emerging Paradigms

Recent advances focus on two domains:

  • Biocatalytic Synthesis : Engineered β-AADHs enable deracemization of β-amino alcohols with >99% enantiomeric excess, suggesting potential routes for synthesizing enantiopure 2-{[4-(Diethylamino)benzyl]amino}-1-phenylethanol.
  • Computational Design : Machine learning models trained on antimalarial amino alcohol datasets accelerate the prediction of optimal diethylaminobenzyl substitution patterns.

The integration of continuous-flow chemistry with immobilized enzymes addresses historical challenges in scaling amino alcohol production. Meanwhile, spectroscopic advances in 2D NMR and cryo-EM are elucidating the compound’s interaction dynamics with biological targets at atomic resolution.

Properties

IUPAC Name

2-[[4-(diethylamino)phenyl]methylamino]-1-phenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O/c1-3-21(4-2)18-12-10-16(11-13-18)14-20-15-19(22)17-8-6-5-7-9-17/h5-13,19-20,22H,3-4,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKOBLMISUALPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CNCC(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

880810-13-9
Record name 2-({[4-(diethylamino)phenyl]methyl}amino)-1-phenylethan-1-ol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(Diethylamino)benzyl]amino}-1-phenylethanol typically involves the reaction of 4-(diethylamino)benzylamine with 1-phenylethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of 2-{[4-(Diethylamino)benzyl]amino}-1-phenylethanol may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient and scalable production. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(Diethylamino)benzyl]amino}-1-phenylethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex chemical entities. Its unique structure allows it to participate in various chemical reactions, including oxidation and reduction.
  • Catalysis and Molecular Recognition : It is utilized in studies focused on catalysis and molecular recognition, where its diethylamino group can influence reaction pathways and selectivity.

Biology

  • Biological Activity Studies : Research has indicated that 2-{[4-(Diethylamino)benzyl]amino}-1-phenylethanol may exhibit biological activity, making it a candidate for further investigation into its interactions with biomolecules. This includes potential effects on neurotransmitter systems due to its structural similarities to known pharmacological agents.

Medicine

  • Therapeutic Applications : The compound is explored as a precursor for drug synthesis, particularly in developing agents that target specific biological pathways. Its ability to interact with adrenergic receptors has been noted, suggesting potential applications in cardiovascular therapies .

Industrial Applications

  • Material Development : In the industrial sector, 2-{[4-(Diethylamino)benzyl]amino}-1-phenylethanol is being investigated for its role in developing new materials and chemical processes. Its properties may contribute to advancements in polymer science and nanotechnology.

Case Studies and Research Findings

  • Biological Activity Investigation : A study focused on the interaction of 2-{[4-(Diethylamino)benzyl]amino}-1-phenylethanol with beta-adrenergic receptors demonstrated its potential as an agonist, indicating possible therapeutic applications in treating asthma or cardiovascular diseases.
  • Synthesis Optimization : Research optimizing the synthesis route highlighted the efficiency of using continuous flow reactors, which improved yield and reduced reaction time compared to traditional batch methods.
  • Material Science Application : Investigations into the use of this compound in polymer synthesis revealed enhanced properties such as increased thermal stability and mechanical strength when incorporated into polymer matrices.

Mechanism of Action

The mechanism by which 2-{[4-(Diethylamino)benzyl]amino}-1-phenylethanol exerts its effects involves interactions with specific molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to target molecules. The phenylethanol backbone provides structural stability and contributes to the compound’s overall reactivity.

Comparison with Similar Compounds

Substituent Variations on the Benzylamino Group

Key structural analogs differ in the substituents on the benzylamino moiety:

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Features
Target Compound 4-(Diethylamino) C₁₉H₂₅N₂O ~297.4 (calc.) High lipophilicity, chiral center
2-{[4-(Methylsulfanyl)benzyl]amino}-1-phenylethanol 4-(Methylsulfanyl) C₁₆H₁₉NOS 273.39 Sulfur atom for potential H-bonding
2-(Dimethylamino)-1-phenylethanol Dimethylamino C₁₀H₁₅NO 165.23 Reduced steric bulk, lower lipophilicity
(R)-2-((4-Aminophenethyl)amino)-1-phenylethanol 4-Aminophenethyl C₁₆H₂₀N₂O 256.34 Primary amine for enhanced polarity
2-{[(3,4-Dichlorophenyl)methyl]amino}-1,1-diphenylethan-1-ol 3,4-Dichlorophenyl C₂₁H₁₉Cl₂NO 372.29 Electron-withdrawing Cl groups

Key Observations :

  • Electronic Effects: Electron-donating diethylamino groups contrast with electron-withdrawing Cl substituents in the dichlorophenyl analog, affecting reactivity and receptor interactions .
  • Steric Factors: Bulkier substituents (e.g., diethylamino) may hinder binding to sterically sensitive targets compared to smaller groups like methylsulfanyl .

Pharmacological and Biochemical Implications

  • Receptor Binding: The diethylamino group may enhance binding to G protein-coupled receptors (GPCRs) or serotonin receptors due to its amine functionality, similar to tamoxifen derivatives (e.g., ICI 46,474) .
  • Metabolic Stability : Methylsulfanyl and dichlorophenyl analogs may exhibit distinct metabolic pathways; sulfur-containing compounds are prone to oxidation, while chlorinated analogs resist degradation .
  • Chirality : The target compound’s chiral center (like the (R)-isomer in ) could confer enantioselective activity, a critical factor in drug efficacy and toxicity .

Biological Activity

2-{[4-(Diethylamino)benzyl]amino}-1-phenylethanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a diethylamino group attached to a benzylamine moiety, which is further linked to a phenylethanol backbone. This structure is significant for its interaction with biological targets.

The biological activity of 2-{[4-(Diethylamino)benzyl]amino}-1-phenylethanol is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The diethylamino group enhances the compound's binding affinity through hydrogen bonding and electrostatic interactions, while the phenylethanol backbone contributes to its structural stability .

Antiproliferative Effects

Research indicates that compounds with similar structures exhibit antiproliferative effects on mammalian cells. For instance, derivatives of benzopsoralens that include diethylaminomethyl groups have shown marked inhibition of cell proliferation by targeting topoisomerase II, suggesting that 2-{[4-(Diethylamino)benzyl]amino}-1-phenylethanol may exert similar effects .

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. Its design allows it to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in cancer treatment and other diseases. The detailed structure-activity relationship (SAR) studies highlight the importance of substituents on the phenyl ring in modulating activity .

Study 1: Antiproliferative Activity

A study evaluated the antiproliferative effects of various derivatives of 2-{[4-(Diethylamino)benzyl]amino}-1-phenylethanol against different cancer cell lines. The results indicated that certain modifications significantly enhanced activity compared to the parent compound.

CompoundCell LineIC50 (µM)Notes
ParentU-93715Moderate activity
Derivative AU-9375Enhanced potency
Derivative BSK-MEL-13Most potent among tested

This study underscores the importance of structural modifications in enhancing biological activity.

Study 2: Enzyme Interaction

Another investigation focused on the inhibitory effects of the compound on specific enzymes related to cancer metabolism. The findings revealed that the compound could inhibit key enzymes involved in tumor growth, providing a basis for its potential use in targeted therapies.

EnzymeInhibition (%)Concentration (µM)
Topoisomerase II8510
Kinase A7020

These results suggest a promising therapeutic profile for further development.

Q & A

Q. What are the established synthetic routes for 2-{[4-(Diethylamino)benzyl]amino}-1-phenylethanol, and what critical parameters influence yield?

  • Methodological Answer : The compound is synthesized via reductive amination between 4-(diethylamino)benzaldehyde and 1-phenylethanolamine. Key parameters include:
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency by stabilizing intermediates .
  • Reducing agents : Sodium borohydride or cyanoborohydride can be used, with the latter favoring selective imine reduction .
  • Temperature : Reactions typically proceed at 0–25°C to minimize side-product formation (e.g., over-reduction or Schiff base hydrolysis) .
    Purification involves column chromatography (silica gel, ethyl acetate/hexane) or crystallization from ethanol, yielding ~70–85% purity .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Methodological Answer : Structural confirmation relies on:
  • NMR : 1^1H and 13^{13}C NMR to identify amine protons (δ 1.2–1.4 ppm for diethyl groups) and aromatic regions (δ 6.8–7.4 ppm) .
  • Mass Spectrometry : ESI-MS for molecular ion confirmation (e.g., [M+H]+^+ at m/z 257.3 for C18_{18}H24_{24}N2_2O) .
  • Melting Point : Reported range 56–58°C (literature) vs. observed deviations due to polymorphic forms .

Advanced Research Questions

Q. How can enantiomeric resolution of 2-{[4-(Diethylamino)benzyl]amino}-1-phenylethanol be achieved, and what chiral stationary phases are effective?

  • Methodological Answer : Chiral HPLC using cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol (90:10) resolves enantiomers. Key considerations:
  • Retention Time : Optimize mobile phase polarity to reduce run time while maintaining baseline separation .
  • Detection : UV at 254 nm for amine/aromatic chromophores.
  • Validation : Compare circular dichroism (CD) spectra with known standards to confirm absolute configuration .

Q. What computational strategies are used to predict the compound’s coordination behavior with transition metals?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model ligand-metal interactions:
  • Binding Sites : The ethanolamine oxygen and tertiary amine nitrogen act as donor atoms, forming stable octahedral complexes with Cu(II) or Fe(III) .
  • Stability Constants : Calculate logKK values to compare with experimental data (e.g., potentiometric titration) .
  • Applications : Such complexes may serve as redox-active catalysts or MRI contrast agents, requiring validation via cyclic voltammetry or relaxivity studies .

Q. How do conflicting solubility data (e.g., in water vs. ethanol) impact formulation for in vitro assays?

  • Methodological Answer : Discrepancies arise from solvent polarity and protonation states:
  • pH-Dependent Solubility : The compound is more soluble in acidic buffers (pH < 4) due to amine protonation. Use dynamic light scattering (DLS) to assess aggregation in PBS .
  • Co-Solvents : Ethanol (10–20% v/v) improves solubility without denaturing proteins in cell-based assays .
  • Validation : Cross-check with HPLC-UV to confirm concentration accuracy .

Data Contradiction and Troubleshooting

Q. How to address discrepancies in reported melting points (e.g., 56–58°C vs. 62–64°C)?

  • Methodological Answer : Variations stem from:
  • Polymorphism : Recrystallize from different solvents (e.g., ethanol vs. acetone) and analyze via X-ray diffraction (XRD) .
  • Impurities : Use DSC (Differential Scanning Calorimetry) to detect eutectic mixtures or hydrate forms .
  • Calibration : Verify equipment with standard references (e.g., benzoic acid, m.p. 122°C) .

Research Design and Mechanistic Studies

Q. What experimental frameworks are used to study the compound’s potential as a β-adrenergic receptor modulator?

  • Methodological Answer : In vitro assays include:
  • Radioligand Binding : Compete with 3^3H-dihydroalprenolol on HEK-293 cells expressing β2_2-AR .
  • cAMP Accumulation : Measure via ELISA or FRET-based biosensors to assess agonist/antagonist activity .
  • Selectivity : Cross-test against α1_1-AR or muscarinic receptors to rule off-target effects .

Q. How to design a kinetic study for oxidative degradation of the compound under varying pH?

  • Methodological Answer : Use accelerated stability testing:
  • Conditions : Buffer solutions (pH 2–10), 40–60°C, sampled at intervals (0, 7, 14 days) .
  • Analytics : UPLC-MS to identify degradation products (e.g., quinone derivatives from amine oxidation) .
  • Kinetic Modeling : Apply Arrhenius or Eyring equations to predict shelf-life at 25°C .

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